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molecular formula C10H9BrN2 B1315128 5-(4-Bromophenyl)-1-methyl-1H-pyrazole CAS No. 73387-52-7

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No. B1315128
M. Wt: 237.1 g/mol
InChI Key: CVCDEENQBMSJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772269B2

Procedure details

A N,N′-dimethylformamide (15 mL) solution of 4-bromoacetophenone (10.60 g, 53.25 mmols) and N,N′-dimethylformamide dimethyl acetal (2.5 equivalents) was heated at 125 degrees Celcius for 3 hours. The dark red solution was cooled to room temperature. The volatiles were removed by rotary evaporation providing a red viscous oil. To this substance was added anhydrous N,N′-dimethylformamide (15 mL) and methyl hydrazine (7.6 g, 160 mmols, 3 equivalents). The mixture was stirred at room temperature for 1 hour and then heated at 75 degrees Celcius for 4 hours. The volatiles were removed by rotary evaporation and the crude residue was taken up in a small volume of methylene chloride. This red solution was applied to a cartridge of silica gel. The cartridge was eluted with a 20:80 mixture of ethyl acetate and hexanes, respectively. The appropriate fractions were combined and concentrated to produce 12.5 g of a white solid.
Name
methyl hydrazine
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylformamide dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.[CH3:11][NH:12][NH2:13].[CH3:14]N(C=O)C>>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[N:13]([CH3:14])[N:12]=[CH:11][CH:1]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
methyl hydrazine
Quantity
7.6 g
Type
reactant
Smiles
CNN
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
N,N′-dimethylformamide dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
providing a red viscous oil
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75 degrees Celcius for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by rotary evaporation
WASH
Type
WASH
Details
The cartridge was eluted with a 20:80 mixture of ethyl acetate and hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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